Cas no 936901-72-3 (3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one)

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one structure
936901-72-3 structure
Product Name:3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one
N.o CAS:936901-72-3
MF:C10H8ClN3O
MW:221.643020629883
MDL:MFCD23106397
CID:4660267
PubChem ID:53328621
Update Time:2024-10-26

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one Propriedades químicas e físicas

Nomes e Identificadores

    • 3-(8-CHLOROIMIDAZO[1,5-A]PYRAZIN-3-YL)CYCLOBUTANONE
    • 3-(1-chloroH-pyrrolo[1,2-a]pyrazin-6-yl)cyclobutanone
    • 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutan-1-one
    • 3-{8-CHLOROIMIDAZO[1,5-A]PYRAZIN-3-YL}CYCLOBUTAN-1-ONE
    • WXMBSVUDSOHVNL-UHFFFAOYSA-N
    • BCP09673
    • PB35427
    • SB10786
    • TZ001257
    • AK186164
    • 3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-
    • 3-(8-chloro-imidazo[1,5-a]pyrazin-3-yl)cyclobutanone
    • 3-(8-Chloro-imid
    • 3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone (ACI)
    • 8-Chloro-3-(3-oxocyclobutyl)imidazo[3,4-a]pyrazine
    • DS-10067
    • AKOS025403974
    • 936901-72-3
    • DB-105043
    • CS-0035662
    • SCHEMBL594279
    • MFCD23106397
    • 3-(8-Chloro-imidazo[1,5-a]pyrazin-3-yl)-cyclobutanone
    • 3-(8-Chloroimidazo[1,5-alpha]pyrazin-3-yl)cyclobutanone
    • 3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one
    • MDL: MFCD23106397
    • Inchi: 1S/C10H8ClN3O/c11-9-8-5-13-10(6-3-7(15)4-6)14(8)2-1-12-9/h1-2,5-6H,3-4H2
    • Chave InChI: WXMBSVUDSOHVNL-UHFFFAOYSA-N
    • SMILES: O=C1CC(C2N3C(C(=NC=C3)Cl)=CN=2)C1

Propriedades Computadas

  • Massa Exacta: 221.0355896g/mol
  • Massa monoisotópica: 221.0355896g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 278
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 47.3
  • XLogP3: 1.3

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05333-100 MG
3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one
936901-72-3 95%
100MG
¥ 2,389.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05333-250 MG
3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one
936901-72-3 95%
250MG
¥ 3,583.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05333-500 MG
3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one
936901-72-3 95%
500MG
¥ 4,778.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05333-1 G
3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one
936901-72-3 95%
1g
¥ 5,973.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05333-5 G
3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one
936901-72-3 95%
5g
¥ 17,932.00 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JU305-250mg
3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one
936901-72-3 95+%
250mg
1122CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JU305-100mg
3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one
936901-72-3 95+%
100mg
674CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JU305-1g
3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one
936901-72-3 95+%
1g
2367CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JU305-25mg
3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one
936901-72-3 95+%
25mg
442CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JU305-200mg
3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one
936901-72-3 95+%
200mg
604.0CNY 2021-07-13

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  20 min, rt
1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ,  Ethyl acetate ;  rt → 10.5 °C; 15 min, 10.5 °C; 45 min, 10.5 °C
1.3 Reagents: Sodium carbonate Solvents: Water ;  10 °C
Referência
Substituted imidazopyrazines and imidazotriazines as ACK1 inhibitors and their preparation
, United States, , ,

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  20 min, rt
1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ,  Ethyl acetate ;  rt → 10.5 °C; 15 min, 10.5 °C; 45 min, 10.5 °C
1.3 Reagents: Sodium carbonate Solvents: Water ;  10 °C
Referência
Imidazo[1,5-a]pyrazin-8-amine in combined treatment with an EGFR kinase inhibitor and an agent that sensitizes tumor cells to the effects of EGFR kinase inhibitors
, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  90 min, rt
1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ,  Ethyl acetate ;  15 min, 10 °C; 45 min, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  10 °C
Referência
Discovery of Novel Insulin-Like Growth Factor-1 Receptor Inhibitors with Unique Time-Dependent Binding Kinetics
Jin, Meizhong; Petronella, Brenda A.; Cooke, Andy; Kadalbajoo, Mridula; Siu, Kam W.; et al, ACS Medicinal Chemistry Letters, 2013, 4(7), 627-631

Método de produção 4

Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ,  Ethyl acetate ;  < 5 °C; 4 - 5 h, 0 - 5 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  15 - 20 min, pH 8 - 9, 0 - 5 °C
Referência
Preparation of cycloalkylidene carboxylic acids and derivatives as BTK inhibitors
, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção
1.1 Reagents: Dimethylformamide ,  Phosphorus oxychloride Solvents: Ethyl acetate ;  10 °C; 45 min, rt
Referência
Preparation of 8-aminoimidazo[3,4-a]pyrazine as Btk protein kinase inhibitors
, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  20 min, rt
1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ,  Ethyl acetate ;  rt → 10.5 °C; 15 min, 10.5 °C; 45 min, 10.5 °C
1.3 Reagents: Sodium carbonate Solvents: Water ;  10 °C
Referência
Preparation of imidazo[1,5-a]pyrazin-8-amine for use in combination therapy of cancers and cancer metastasis
, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ,  Ethyl acetate ;  2 h, rt
Referência
Process for the preparation of substituted imidazo[1,5-a]pyrazines
, United States, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  20 min, rt
1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ,  Ethyl acetate ;  rt → 10.5 °C; 15 min, 10.5 °C; 45 min, 10.5 °C
1.3 Reagents: Sodium carbonate Solvents: Water ;  10 °C
Referência
Preparation of substituted imidazopyrazines and related compounds as mTOR inhibitors
, United States, , ,

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one Raw materials

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one Preparation Products

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:936901-72-3)3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one
Número da Ordem:A1094857
Estado das existências:in Stock
Quantidade:250mg/1g
Pureza:99%
Informação de Preços Última Actualização:Thursday, 29 August 2024 20:13
Preço ($):166.0/448.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:936901-72-3)3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one
A1094857
Pureza:99%/99%
Quantidade:250mg/1g
Preço ($):166.0/448.0
E- mail